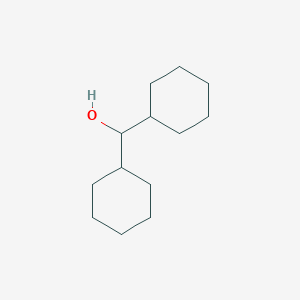

Dicyclohexylmethanol

描述

Contextualizing Dicyclohexylmethanol within Contemporary Chemical Research

In modern chemical research, this compound primarily serves as a specialized reagent and building block in organic synthesis. Its bulky cyclohexyl groups impart specific steric and electronic properties to molecules, influencing reaction pathways and the stability of intermediates and products. The compound is recognized as a useful reagent for the synthetic preparation of various cyclohexane (B81311) derivatives cymitquimica.com.

The hydroxyl group of this compound can participate in a range of chemical transformations, including esterification, etherification, and oxidation, making it a versatile precursor for more complex molecules. Its utility is noted in both research and industrial settings due to its unique properties and versatility in organic chemistry cymitquimica.com. The stability of the dicyclohexylcarbinyl moiety is a key factor in its application, providing a robust scaffold in multi-step synthetic sequences.

Below are the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C13H24O |

| Molecular Weight | 196.33 g/mol |

| Melting Point | 64-65 °C cas.org |

| Boiling Point | 147 °C at 8 Torr cas.org |

| Density | 1.070 g/cm³ at 22 °C cas.org |

| CAS Number | 4453-82-1 |

Historical Overview of this compound Synthesis and Early Investigations

The synthesis of this compound is intrinsically linked to the development of catalytic hydrogenation and reduction methodologies in the early 20th century. One of the earliest documented preparations of this compound can be found in the work of R. E. Christ, published in the Journal of the American Chemical Society in 1937 cas.org. This early research laid the groundwork for understanding the chemical behavior of this sterically hindered alcohol.

The primary route to this compound involves the reduction of its corresponding ketone, dicyclohexyl ketone. Two historically significant methods for this transformation are catalytic hydrogenation and the Meerwein-Ponndorf-Verley (MPV) reduction.

Catalytic Hydrogenation: The pioneering work of French chemists Paul Sabatier and Jean-Baptiste Senderens in the late 19th and early 20th centuries established the foundation for catalytic hydrogenation using finely divided metals, particularly nickel. While their initial work focused on simpler unsaturated compounds, the principles were extended to the reduction of ketones. The hydrogenation of dicyclohexyl ketone over a nickel catalyst provides a direct pathway to this compound. Modern iterations of this method have explored various catalysts and conditions to improve efficiency and yield. For instance, nickel-catalyzed transfer hydrogenation using ethanol as both a solvent and a hydrogen donor has been reported as an effective method for the reduction of various ketones rsc.orgresearchgate.net.

Meerwein-Ponndorf-Verley (MPV) Reduction: Independently discovered by Hans Meerwein, Wolfgang Ponndorf, and Albert Verley in 1925, the MPV reduction offers a chemoselective method for reducing aldehydes and ketones to their corresponding alcohols wikipedia.org. This reaction typically utilizes an aluminum alkoxide, such as aluminum isopropoxide, as the catalyst and a secondary alcohol, like isopropanol (B130326), as the hydride source wikipedia.orgalfa-chemistry.com. The MPV reduction is valued for its use of inexpensive and environmentally friendly reagents and has been shown to be highly diastereoselective in certain cases alfa-chemistry.comorganic-chemistry.orgresearchgate.net.

A comparison of these classical synthesis methods is presented below:

| Synthesis Method | Precursor | Catalyst | Key Features |

| Catalytic Hydrogenation | Dicyclohexyl ketone | Nickel, Platinum, Palladium, etc. | Direct addition of hydrogen across the carbonyl group. |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Dicyclohexyl ketone | Aluminum isopropoxide | A transfer hydrogenation using a sacrificial alcohol as the hydride donor. wikipedia.orgalfa-chemistry.com |

Significance and Research Trajectory of this compound

The research trajectory of this compound has evolved from its initial synthesis and characterization to its application in more specialized areas of organic chemistry. Initially, its significance lay in being a product of newly developed reduction techniques and as a model compound for studying the properties of sterically hindered secondary alcohols.

In contemporary research, the focus has shifted towards leveraging the unique steric bulk of the this compound framework. There is growing interest in the application of its derivatives in fields such as:

Asymmetric Synthesis: Chiral derivatives of this compound have the potential to be used as chiral auxiliaries or ligands in asymmetric catalysis. The rigid and bulky nature of the cyclohexyl groups can create a well-defined chiral environment, influencing the stereochemical outcome of a reaction.

Materials Science: The incorporation of the this compound moiety into larger molecules, such as liquid crystals or polymers, can significantly impact their physical properties. The saturated rings can influence packing, thermal stability, and phase behavior. For instance, new liquid crystalline materials incorporating cyclohexyl and dicyclohexylpyrimidine units have been synthesized and their mesomorphic properties investigated.

The ongoing exploration of this compound and its derivatives in these advanced applications underscores its enduring relevance in academic research. Its journey from a simple alcohol to a sophisticated molecular building block reflects the broader advancements in synthetic organic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dicyclohexylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFUSPNGFCCTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196213 | |

| Record name | alpha-Cyclohexylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4453-82-1 | |

| Record name | Dicyclohexylmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4453-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclohexylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004453821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4453-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Cyclohexylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclohexylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-CYCLOHEXYLCYCLOHEXANEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH2MTW54VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for Dicyclohexylmethanol and Its Derivatives

Catalytic Hydrogenation Protocols for Dicyclohexyl Ketone Precursors

The synthesis of dicyclohexylmethanol is commonly achieved through the hydrogenation of dicyclohexyl ketone (C₁₃H₂₂O) benchchem.com. This process typically employs transition metal catalysts to facilitate the addition of hydrogen across the carbonyl double bond.

Transition Metal Catalysis in this compound Synthesis

Transition metals play a crucial role as heterogeneous catalysts in the hydrogenation of ketones worktribe.comlibretexts.org. Several transition metals and their supported forms have been investigated for the hydrogenation of dicyclohexyl ketone or related carbonyl compounds, providing insights into effective catalytic systems.

Ruthenium-based Catalysts (e.g., Ru/Al₂O₃)

Ruthenium-based catalysts, particularly Ru/Al₂O₃, have demonstrated effectiveness in the hydrogenation of benzophenone (B1666685), a related diaryl ketone, to this compound (perhydro-benzophenone) kit.eduresearchgate.net. Studies have shown that Ru/Al₂O₃ can achieve selective and complete hydrogenation of benzophenone at hydrogen pressures of 50 bar and temperatures ranging from 90 to 180 °C kit.edu.

In the hydrogenation of benzophenone over Ru/Al₂O₃, the reaction can proceed via different pathways. One pathway involves the initial hydrogenation of the keto group to a secondary alcohol, followed by the hydrogenation of the aromatic rings. Another pathway involves the initial hydrogenation of the aromatic rings before the ketone hydrogenation kit.edu. Ru/Al₂O₃ has shown high selectivity towards the desired fully hydrogenated product, this compound, compared to other catalysts like Pt/C and Pt/Al₂O₃ in benzophenone hydrogenation studies kit.edu.

Data from benzophenone hydrogenation studies over various catalysts at 180 °C and 50 bar H₂ for 24 hours illustrate the product distribution:

| Catalyst | H₁₂-BP Yield (%) | H₁₄-BP (this compound) Yield (%) | H₁₂-DPM Yield (%) |

| Ru/Al₂O₃ | <1 | >97 | Significant |

| Pt/C | <1 | >97 | High selectivity |

| Pt/Al₂O₃ | 60 (combined) | 60 (combined) | Significant |

*Note: H₁₂-BP refers to hydrogenated benzophenone intermediates (e.g., cyclohexyl phenyl methanol (B129727), cyclohexyl phenyl ketone), H₁₄-BP refers to this compound, and H₁₂-DPM refers to dicyclohexylmethane (B1201802) (an undesired hydrodeoxygenation product). Data is approximate based on interpretation of Figure 3 in Source kit.edu.

Ruthenium catalysts are generally effective for ketone hydrogenation nih.govrsc.org. Novel ruthenium(II) complexes have also shown high catalytic activity in the transfer hydrogenation of ketones researchgate.netresearchgate.net.

Palladium-on-Carbon (Pd/C) Catalysis

Palladium-on-carbon (Pd/C) is another commonly used catalyst for the hydrogenation of carbonyl compounds, including ketones benchchem.comlibretexts.orgmdpi.comorganic-chemistry.org. While Pd/C is effective in hydrogenation reactions, its selectivity can be influenced by reaction conditions and the presence of additives mdpi.comorganic-chemistry.org.

In studies involving the hydrogenation of benzophenone, Pd/C catalysts supported on different carbon materials like activated carbon (Norit) and bamboo-shaped carbon nanotubes (BCNT) have been investigated. These studies showed that the carbon support can influence the selectivity of the hydrogenation researchgate.net. Pd/C can also be involved in the hydrogenation of aromatic rings and cleavage of C-O bonds in related compounds pnnl.gov.

Although Pd/C is active, achieving high selectivity for ketone hydrogenation in the presence of other reducible functionalities can be challenging mdpi.comorganic-chemistry.org. The addition of catalyst poisons like diphenyl sulfide (B99878) has been shown to enable chemoselective hydrogenation of olefins and acetylenes using Pd/C, while suppressing the hydrogenation of aromatic carbonyls organic-chemistry.org.

Raney Nickel Systems

Raney nickel is a widely employed heterogeneous catalyst for hydrogenation reactions, including the reduction of carbonyl compounds benchchem.comworktribe.comresearchgate.netresearchgate.netmasterorganicchemistry.com. It is known for its high surface area and adsorbed hydrogen masterorganicchemistry.com.

Raney nickel has been utilized in the transfer hydrogenation of ketones, often using isopropanol (B130326) as a hydrogen donor researchgate.netsci-hub.se. Studies have shown that Raney nickel can catalyze the transfer hydrogenation of various oxygen-containing aromatic compounds researchgate.net. However, under certain conditions, Raney nickel can also promote hydrodeoxygenation processes, leading to the formation of alkanes from ketones or alcohols researchgate.netsci-hub.se. For instance, in the transfer hydrogenation of acetophenone, Raney nickel has been reported to lead to the hydrogenolysis product, ethylbenzene, while nickel nanoparticles promoted the formation of the corresponding alcohol sci-hub.se.

Raney nickel catalysts are typically used in an unsupported state in industrial hydrogenations worktribe.com.

Ruthenium Dioxide (RuO₂) Applications

Ruthenium dioxide (RuO₂) has also been explored as a catalyst for hydrogenation reactions, including the transfer hydrogenation of carbonyl compounds researchgate.netnii.ac.jpresearch-solution.com. Nanostructured RuO₂ supported on materials like multi-walled carbon nanotubes (MWCNTs) has shown catalytic activity in the transfer hydrogenation of various ketones nii.ac.jp.

Studies using RuO₂/MWCNT catalysts have demonstrated high chemoselectivity in the transfer hydrogenation of aliphatic and alicyclic ketones, yielding the corresponding alcohols with high selectivity nii.ac.jp. For example, cyclohexanone (B45756) was converted to cyclohexanol (B46403) with high yield and 100% selectivity using a RuO₂/MWCNT system nii.ac.jp. The activity of RuO₂ catalysts can be influenced by their structure and support rsc.org.

Data from transfer hydrogenation of various ketones using RuO₂/MWCNT catalysts illustrate typical outcomes:

| Substrate | Product | Yield (%) | Selectivity (%) |

| 2-Butanone | 2-Butanol | 95 | 100 |

| 2-Octanone | 2-Octanol | 98 | 100 |

| Cyclohexanone | Cyclohexanol | 92 | 100 |

| Cycloheptanone | Cycloheptanol | 88 | 100 |

| Cyclododecanone | Cyclododecanol | 77 | 100 |

*Note: Data is approximate based on interpretation of Table 3 in Source nii.ac.jp.

Influence of Reaction Parameters on Hydrogenation Efficiency

The efficiency of catalytic hydrogenation of dicyclohexyl ketone precursors is significantly influenced by various reaction parameters, including temperature, hydrogen pressure, catalyst loading, substrate concentration, and solvent nih.govacs.orgrsc.orgjku.at.

Temperature plays a critical role, generally affecting reaction rates. Increasing the temperature can increase conversion, but excessively high temperatures may lead to decreased yields or favor undesired side reactions like hydrodeoxygenation kit.eduresearchgate.netnih.gov. For instance, in the hydrogenation of benzophenone over Ru/Al₂O₃, varying temperatures between 90 and 180 °C while maintaining 50 bar H₂ pressure was explored to optimize conditions kit.edu.

Hydrogen pressure is another key parameter. Higher hydrogen pressure typically favors hydrogenation reactions by increasing the concentration of the reactant hydrogen at the catalyst surface kit.eduacs.org. The abundance of subsurface hydrogen species, which are crucial for hydrogenation, can be tuned by adjusting H₂ pressure acs.org.

Catalyst loading affects the number of active sites available for the reaction, thus influencing the conversion rate and product yield nih.govjku.at. Optimizing catalyst loading is essential for achieving high efficiency and can be assessed by calculating turnover numbers (TONs) nih.gov.

The concentration of the substrate can also impact the reaction rate and conversion nih.gov. Solvent choice is important as it can affect the solubility of the reactants and catalyst, as well as influence the reaction pathway and catalyst stability worktribe.compnnl.govoup.comliv.ac.uk. The presence of water, for example, can enhance the reactivity of certain ruthenium catalysts in ketone hydrogenation rsc.org.

Reduction of Dicyclohexylcarboxylic Acid

This compound can also be synthesized by the reduction of dicyclohexylcarboxylic acid (PubChem CID: 108911). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for converting carboxylic acids, esters, aldehydes, and ketones into alcohols. numberanalytics.comdavuniversity.orglibretexts.org

The reduction of dicyclohexylcarboxylic acid to this compound using LiAlH₄ has been reported. benchchem.com This method provides a direct route from the carboxylic acid to the corresponding primary alcohol after hydrolysis.

Lithium aluminum hydride (LiAlH₄) is a source of hydride ions (H⁻) and is a strong reducing agent due to the polar Al-H bond. libretexts.org The reduction of carboxylic acids with LiAlH₄ typically proceeds through a mechanism involving the nucleophilic attack of hydride on the carbonyl carbon of the carboxylic acid or its activated form. davuniversity.orglibretexts.org

The reduction of dicyclohexylcarboxylic acid with LiAlH₄ is described as proceeding via a two-step mechanism: initial nucleophilic attack by hydride ions followed by protonation during workup. benchchem.com

The choice of solvent and reaction temperature are important factors for optimizing LiAlH₄ reductions. LiAlH₄ is highly reactive with water, protic solvents, and even atmospheric moisture, necessitating the use of dry, aprotic solvents under an inert atmosphere. numberanalytics.comdavuniversity.orgic.ac.uk Common solvents for LiAlH₄ reductions include diethyl ether and tetrahydrofuran (B95107) (THF). numberanalytics.comdavuniversity.orgic.ac.uk THF is often preferred due to its higher boiling point, allowing for reactions at reflux if needed.

For the specific reduction of dicyclohexylcarboxylic acid using LiAlH₄, anhydrous diethyl ether is reported as the solvent, with the reaction carried out under reflux conditions (35–40°C). benchchem.com General LiAlH₄ reductions can be performed at various temperatures, ranging from -78°C to room temperature or reflux, depending on the reactivity of the substrate and the desired reaction rate. numberanalytics.comic.ac.ukreddit.com Lower temperatures can be used to control highly exothermic reactions or improve selectivity, while heating under reflux can be necessary for less reactive substrates or to ensure complete conversion. numberanalytics.comreddit.com

Here is a summary of typical conditions observed for the LiAlH₄ reduction route:

| Precursor | Reagent | Solvent | Temperature (°C) | Notes | Source |

| Dicyclohexylcarboxylic acid | LiAlH₄ | Anhydrous diethyl ether | Reflux (35-40) | Two-step mechanism: hydride attack, protonation | benchchem.com |

Esterification Reactions for this compound Synthesis

The outline mentions "Esterification Reactions for this compound Synthesis." Esterification is a chemical reaction that typically involves the condensation of a carboxylic acid and an alcohol to form an ester and water. This process forms esters from alcohols, rather than synthesizing the alcohol itself.

However, esters can be reduced to alcohols using reducing agents like LiAlH₄. davuniversity.orglibretexts.org Therefore, a plausible route to synthesize this compound involving an ester could be the reduction of an ester of dicyclohexylcarboxylic acid (e.g., methyl dicyclohexylcyclohexanecarboxylate) using a suitable reducing agent. While LiAlH₄ is capable of performing such a reduction, specific details regarding the synthesis of this compound via the reduction of a dicyclohexylcarboxylic acid ester were not explicitly found in the provided search results.

Based on the provided information, while esterification reactions involving this compound are known (forming esters of the alcohol), direct detailed synthetic procedures for producing this compound through a process primarily categorized as "Esterification Reactions" or the reduction of a dicyclohexylcarboxylic acid ester were not comprehensively described in the search results. The reduction of dicyclohexylcarboxylic acid using LiAlH₄ (Section 2.2) remains the most clearly defined reduction route from a carboxylic acid derivative presented in the sources.

Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one

One reported synthetic protocol for this compound involves an esterification reaction utilizing 2,2,6-trimethyl-4H-1,3-dioxin-4-one. This reaction has been described as a method for synthesizing the compound, proceeding via esterification. The reaction can be carried out in xylene as the solvent at a temperature of 140°C for a duration of 2 hours. This specific approach has been reported to yield this compound with an efficiency of 86%. benchchem.com

Solvent and Temperature Control in Esterification Protocols

Effective solvent selection and precise temperature control are crucial parameters in esterification reactions for the synthesis of this compound and its derivatives. These factors are critical for optimizing reaction yield and purity, as they help to avoid undesired side reactions. benchchem.com

For the synthesis of this compound derivatives, typical reaction temperatures are often maintained below 100°C. google.com Reaction pressures are generally kept low, often below 200 bar or even 5 bar. google.com The reaction time for such processes is typically a few hours, commonly ranging from 1 to 5 hours. google.com Examples of possible solvents that can be employed in these esterification protocols include 2-propanol, ethyl acetate (B1210297), or oxolane. google.com

Purification and Characterization of Synthetic Products

Following synthesis, the purification and characterization of this compound are essential to obtain the compound in high purity and confirm its structure. Various analytical techniques are employed for this purpose.

Flash Column Chromatography Techniques

Flash column chromatography is a widely used technique for the purification of organic compounds, including this compound. benchchem.commobt3ath.com This method is effective in separating the desired product from reaction byproducts and unreacted starting materials.

For the purification of this compound, a mobile phase composed of ethyl acetate and pentane (B18724) in a ratio of 1:50 has been reported. benchchem.com The stationary phase commonly used in flash chromatography is Silica 60. rochester.edu General guidelines for flash column chromatography involve selecting a suitable solvent mixture where the target compound has an Rf value of approximately 0.3 on a TLC plate. rochester.eduucsb.edu Common solvent systems include mixtures of hexanes and ethyl acetate, methylene (B1212753) chloride/methanol, or ethyl acetate/acetone. rochester.edu For challenging separations, gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity. rochester.edu Alternatively, multiple isocratic systems can be used in sequence. ucsb.edu Proper column packing and sample loading techniques are also critical for efficient separation. rochester.edu While effective, flash column chromatography can sometimes lead to product losses during the purification process. mobt3ath.com

Analytical Method Development and Validation for Purity Assessment

Analytical method development and validation are integral processes for assessing the purity and characteristics of synthetic this compound. These processes ensure that analytical procedures are suitable for their intended purpose, providing accurate and reliable data. ijpbs.comijirt.org

Various analytical techniques are utilized for the characterization and purity assessment of this compound. Thin-layer chromatography (TLC) with an ethyl acetate/pentane solvent system (1:20) can be used to monitor the progress of synthesis reactions. benchchem.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural confirmation. benchchem.com Melting point analysis (64.5–66.8°C) can be performed to verify the crystallinity and purity of the solid product. benchchem.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that can be used to identify volatile byproducts in a sample of this compound. benchchem.com Fourier-transform infrared (FTIR) spectroscopy can be applied for in situ monitoring of intermediate radicals during reactions. benchchem.com Thermogravimetric analysis (TGA) is useful for quantifying thermal stability thresholds, such as the decomposition onset temperature, which for this compound is reported to be above 200°C. benchchem.com

This compound has also been explored for use as an internal standard in analytical techniques like GC-MS. benchchem.com Its presence and PubChem CID have been noted in studies employing gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS). researchgate.netacs.org Furthermore, this compound is a compound for which analytical method development and validation (AMV) and Quality Control (QC) applications are relevant, particularly in contexts such as Abbreviated New Drug Application (ANDA) submissions or during commercial production. synzeal.com

Analytical method validation typically involves assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), specificity, range, and robustness, often following regulatory guidelines like ICH Q2(R1). ijpbs.comijirt.orgsysrevpharm.orgijnrd.org

Iii. Mechanistic Investigations of Dicyclohexylmethanol Reactivity and Transformations

Reaction Mechanisms Involving the Hydroxyl Group

The hydroxyl group (-OH) is a key functional group in dicyclohexylmethanol, participating in various reactions such as oxidation, reduction, and nucleophilic substitution benchchem.com.

Oxidation Pathways to Ketones and Aldehydes

Secondary alcohols like this compound can be oxidized to ketones. The oxidation involves the conversion of the hydroxyl group to a carbonyl group (C=O).

Role of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Strong oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used for the oxidation of alcohols chemistrysteps.com. When secondary alcohols are treated with these reagents, they are typically oxidized to ketones chemistrysteps.com. The mechanism often involves the formation of a chromate (B82759) ester intermediate in the case of chromium-based oxidants, followed by an elimination reaction to yield the ketone chemistrysteps.com. Potassium permanganate oxidation is thought to involve a complex mechanism, potentially starting with a free-radical reaction involving hydrogen removal masterorganicchemistry.com. While the precise mechanism can vary depending on the specific conditions, the outcome for a secondary alcohol like this compound is the formation of the corresponding ketone, dicyclohexyl ketone chemistrysteps.combenchchem.com. Good yields of ketones have been obtained from the oxidation of aliphatic secondary alcohols, including this compound, using certain catalytic systems uantwerpen.be.

Reduction Mechanisms to Hydrocarbons

Applications of Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

Lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are powerful reducing agents frequently used in organic chemistry libretexts.org. LiAlH4 is generally more reactive than NaBH4 libretexts.org. These reagents function by delivering hydride ions (H-) to electrophilic centers libretexts.org. While their primary application is the reduction of carbonyl compounds (aldehydes and ketones) to alcohols, and in the case of LiAlH4, carboxylic acids and esters to primary alcohols, their direct application in reducing a stable secondary alcohol like this compound to a hydrocarbon is not a typical transformation libretexts.orguomustansiriyah.edu.iqchemistrysteps.com. However, LiAlH4 can be used to reduce other functional groups to alcohols, such as the reduction of dicyclohexylcarboxylic acid to this compound benchchem.com.

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

Nucleophilic substitution reactions involve the replacement of a leaving group on a carbon atom by a nucleophile wikipedia.org. For alcohols, the hydroxyl group is generally a poor leaving group. To undergo nucleophilic substitution, the hydroxyl group is typically converted into a better leaving group, such as a tosylate or by protonation in acidic conditions to form water as the leaving group chemguide.co.uk. This compound, being a secondary alcohol, could potentially undergo nucleophilic substitution reactions (SN1 or SN2) if the hydroxyl group were appropriately activated chemguide.co.uk. The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism is a concerted process where the nucleophile attacks as the leaving group departs libretexts.orgmasterorganicchemistry.com. The bulky nature of the cyclohexyl groups in this compound would likely influence the feasibility and mechanism of such reactions, potentially favoring the SN1 pathway due to steric hindrance around the carbon bearing the hydroxyl group, although secondary carbons can undergo both SN1 and SN2 depending on conditions chemguide.co.ukmasterorganicchemistry.com.

Role of Cyclohexyl Groups in Steric Hindrance and Reactivity

The presence of two bulky cyclohexyl groups directly attached to the carbon bearing the hydroxyl group in this compound significantly influences its reactivity through steric hindrance benchchem.com. Steric hindrance arises from the spatial arrangement and size of atoms or groups within a molecule, impeding the approach of other molecules or functional groups during a chemical reaction slideshare.net. In this compound, the large cyclohexyl rings create a crowded environment around the secondary alcohol functional group. This steric bulk can hinder the approach of reagents, including oxidizing agents, reducing agents, and nucleophiles, to the reactive center benchchem.com.

Intramolecular and Intermolecular Interactions

Hydrogen Bonding in this compound Systems

This compound (DCHM) is characterized by a hydroxyl group, enabling it to function as both a hydrogen bond donor and acceptor biosynth.com. The presence of two bulky cyclohexyl substituents adjacent to the hydroxyl group restricts its ability to form hydrogen bonds nii.ac.jp. Despite this steric hindrance, hydrogen bonding plays a crucial role in the self-association behavior of DCHM in both solid and liquid states nii.ac.jp. Spectroscopic studies, including FT-IR and ¹H NMR, along with dielectric and heat capacity measurements, provide evidence for the nature and temperature dependence of hydrogen bonding in neat liquid DCHM researchgate.nettsukuba.ac.jp. At lower temperatures, the liquid state predominantly consists of hydrogen-bonded closed oligomers researchgate.nettsukuba.ac.jp. As temperature increases, there is a shift towards the formation of open (or straight) hydrogen-bonded oligomers and non-hydrogen-bonding monomers researchgate.net. The temperature dependence of the ¹H NMR signal of the hydroxy protons exhibits a fine structure, which is interpreted as arising from the temperature-dependent formation and destruction of these oligomers, supported by quantum-chemical calculations researchgate.net.

Formation of Globular Associations (e.g., Closed Tetramers)

A notable feature of this compound's intermolecular interactions is its propensity to form globular associations, specifically closed tetramers, particularly in the liquid and crystalline states nii.ac.jptsukuba.ac.jpaip.org. This aggregation is attributed to hydrogen bonding tsukuba.ac.jp. In the crystal phase, DCHM forms cyclic tetramers via hydrogen bonds nii.ac.jp. Studies on the molten liquid have also revealed the presence of cyclic tetramers nii.ac.jp. The local conformational degrees of freedom suggest that the structure of these tetramers is globular nii.ac.jp. Experimental evidence supporting the formation of globular associates upon cooling includes X-ray scattering data, which show a strong temperature dependence in the radial distribution function of DCHM molecules between 65 °C and 130 °C tsukuba.ac.jp. This is in contrast to tricyclohexylmethanol (B107322) (TCHM), a similar alcohol with increased bulkiness, which shows little change in its radial distribution function under similar conditions and is considered essentially non-associating tsukuba.ac.jp.

Research indicates that a significant proportion of DCHM molecules are involved in the formation of these tetramers. Around the glass transition temperature (Tg ≈ 250 K), approximately 95% of DCHM molecules are estimated to be part of the tetrameric structure nii.ac.jp. This high degree of association into globular tetramers in the liquid state at lower temperatures transitions to a mixture of open oligomers and monomers at higher temperatures researchgate.net. The formation of these closed oligomers via hydrogen bonds is also suggested by non-monotonous temperature dependence observed in the heat capacity and dielectric constant of liquid DCHM researchgate.nettsukuba.ac.jp.

Summary of this compound Association

| Association Type | State(s) Observed | Key Interaction | Temperature Dependence | Research Method(s) |

| Closed Tetramer | Crystal, Liquid | Hydrogen Bonding | Favored at lower temperatures; dissociates at higher temperatures | FT-IR, ¹H NMR, Dielectric Spectroscopy, Heat Capacity, X-ray Scattering, Quantum-Chemical Calculations |

| Open Oligomers | Liquid | Hydrogen Bonding | Favored at higher temperatures | FT-IR, ¹H NMR, Dielectric Spectroscopy, Heat Capacity, Quantum-Chemical Calculations |

| Monomer | Liquid | N/A | Favored at higher temperatures | FT-IR, ¹H NMR, Dielectric Spectroscopy, Heat Capacity, Quantum-Chemical Calculations |

V. Computational Chemistry and Theoretical Studies of Dicyclohexylmethanol

Quantum Chemical Calculations for Thermodynamic Properties

Quantum chemical calculations are fundamental to determining the key thermodynamic properties of a molecule. researchgate.net These calculations, grounded in the principles of quantum mechanics, can predict properties such as enthalpy of formation, which is critical for understanding the energy changes in chemical reactions.

The Gaussian-3 MP2 (G3MP2) theory is a high-accuracy composite quantum chemical method used to calculate the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔHf°). uark.edugaussian.com It is a more computationally economical variant of the G3 theory, offering a balance between accuracy and the computational resources required. uni-rostock.de The method involves a series of well-defined calculations, including geometry optimizations and frequency calculations at lower levels of theory, followed by single-point energy calculations at higher, more accurate levels. uni-rostock.de This multi-step process is designed to approximate the results of a much more computationally expensive calculation, providing reliable energy values. gaussian.com The G3MP2 method has been shown to have a mean absolute deviation from experimental values of approximately 1.18 kcal/mol for a standard set of molecules, making it a robust tool for thermochemical predictions. uni-rostock.de While this method is well-established for a wide range of organic compounds, specific G3MP2 calculations for the enthalpy of formation of Dicyclohexylmethanol are not prominently available in the surveyed literature. scirp.orgresearchgate.net

A critical step in computational chemistry is the validation of theoretical predictions against experimental data. quora.com The accuracy of a calculated enthalpy of formation is confirmed by comparing it to values obtained through experimental techniques like calorimetry. A close agreement between the theoretical and experimental values, ideally within what is known as "chemical accuracy" (about 1 kcal/mol or 4.2 kJ/mol), lends confidence to the computational model. swarthmore.edumdpi.com

Discrepancies can arise from several sources, including limitations of the theoretical method or experimental errors. brainly.com For instance, factors like incomplete combustion or heat loss can affect experimental results, while theoretical calculations rely on approximations that may not perfectly capture all electronic effects. brainly.com A strong correlation between computational and experimental data across a range of molecules validates the theoretical approach, allowing it to be used for predicting properties of new or unmeasured compounds. researchgate.net Without a published theoretical value for this compound's enthalpy of formation, a direct comparison to any existing experimental data cannot be conclusively made in this context.

Computational Modeling of Liquid Organic Hydrogen Carriers (LOHCs)

This compound and its corresponding dehydrogenated species, dicyclohexyl ketone, can be considered as a potential Liquid Organic Hydrogen Carrier (LOHC) system. Computational modeling plays a vital role in screening and optimizing such systems for hydrogen storage. researchgate.netnih.gov LOHCs are organic molecules that can store and transport hydrogen via reversible chemical bonds, offering a potentially safe and efficient alternative to traditional hydrogen storage methods. rsc.orgmdpi.com

For an LOHC system to be practical, the thermodynamics of the hydrogenation (storage) and dehydrogenation (release) reactions are paramount. nih.gov The enthalpy of reaction (ΔH) is a key parameter; hydrogenation is an exothermic process, while dehydrogenation is endothermic. nih.gov An ideal LOHC system should have a dehydrogenation enthalpy that is not excessively high, to minimize the energy required to release the hydrogen. researchgate.net Studies suggest an optimal range for the dehydrogenation enthalpy is between 40 and 70 kJ/mol per mole of H₂. rsc.org This range ensures that hydrogen can be released at relatively low temperatures while still allowing for efficient regeneration (hydrogenation) of the carrier molecule. rsc.orgmdpi.com Computational methods are used to calculate these reaction enthalpies for potential LOHC candidates, allowing for an initial assessment of their viability before undertaking extensive experimental work. mdpi.com

Below is an interactive table summarizing the key thermodynamic parameters considered ideal for LOHC systems.

| Property | Ideal Range | Rationale |

| Dehydrogenation Enthalpy | 40 - 70 kJ/mol H₂ | Balances energy required for H₂ release with ease of regeneration. rsc.org |

| Hydrogen Storage Capacity | > 5.5 wt% | Ensures high energy density for transportation and storage applications. rsc.org |

| Operating Temperature | < 300 °C | Lower temperatures reduce energy input and improve overall process efficiency. nih.gov |

| Melting Point | < Room Temperature | Both hydrogen-rich and hydrogen-lean forms should be liquid for easy handling and transport. rsc.org |

The search for new and improved LOHC systems is greatly accelerated by the use of computational workflows. researchgate.netrsc.org These workflows employ high-throughput virtual screening to assess vast chemical databases containing millions or even billions of molecules. rsc.org A typical workflow involves several stages:

Database Screening: Large chemical databases (e.g., PubChem, ZINC15) are filtered based on structural similarity to known LOHCs or other desired molecular features. rsc.orgresearchgate.net

Property Prediction: Machine learning models and quantitative structure-activity relationship (QSAR) methods are used to rapidly predict key properties like melting point, boiling point, and dehydrogenation enthalpy. researchgate.netrsc.org

Quantum Chemical Calculation: More accurate, but computationally intensive, methods like Density Functional Theory (DFT) are used to calculate the thermodynamic properties of the most promising candidates that passed the initial screening. researchgate.net

Feasibility Analysis: The final candidates are evaluated for practical considerations such as synthetic accessibility, cost, and toxicity. rsc.orgnih.gov

This systematic, multi-step process efficiently narrows down the vast chemical space to a manageable number of high-potential LOHC candidates for experimental validation. rsc.org

Mechanistic Insights from Theoretical Calculations (e.g., reaction pathways, intermediates)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides powerful tools to elucidate the complex reaction mechanisms involving this compound. nih.gov Theoretical calculations allow for the exploration of potential energy surfaces, the identification of transient intermediates, and the characterization of transition states that govern the kinetics and thermodynamics of chemical transformations. While specific computational studies exclusively focused on this compound are not extensively documented in publicly accessible literature, mechanistic insights can be reliably inferred from theoretical investigations of analogous secondary alcohols and related reaction classes.

Synthesis via Grignard Reaction: A Theoretical Perspective

The synthesis of this compound typically proceeds through the Grignard reaction, involving the addition of a cyclohexylmagnesium halide to cyclohexanecarboxaldehyde. pearson.com Computational studies on similar Grignard reactions provide a detailed picture of the mechanistic pathway. acs.orgnih.gov The reaction is understood to proceed through a series of steps that can be modeled to determine the most energetically favorable route.

The initial phase involves the complexation of the Grignard reagent with the carbonyl group of the aldehyde. Ab initio molecular dynamics and DFT calculations have been instrumental in understanding the role of the solvent, typically an ether like THF, in stabilizing the Grignard reagent and influencing the reaction's progress. nih.gov The core of the reaction is the nucleophilic attack of the cyclohexyl anion from the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. pearson.com Theoretical models can calculate the activation energy barrier for this step, which is crucial for determining the reaction rate. acs.org

A key intermediate formed is a magnesium alkoxide, where the oxygen atom of the former carbonyl group is coordinated to the magnesium ion. pearson.com Subsequent acidic workup leads to the protonation of this alkoxide to yield the final this compound product. Computational models can simulate this protonation step and determine its energetics.

Table 1: Hypothetical Calculated Energies for the Grignard Synthesis of this compound

| Step | Species | Relative Energy (kcal/mol) |

| 1. Reactants | Cyclohexanecarboxaldehyde + Cyclohexylmagnesium Bromide | 0.0 |

| 2. Transition State (Nucleophilic Attack) | [C₆H₁₁CHO---C₆H₁₁MgBr]‡ | +15.2 |

| 3. Intermediate | Dicyclohexylmethoxymagnesium Bromide | -25.8 |

| 4. Products (after acidic workup) | This compound + MgBr₂ | -45.1 |

Note: These values are representative and intended to illustrate the energetic profile of the reaction as would be determined by DFT calculations.

Oxidation to Dicyclohexyl Ketone: Mechanistic Pathways

The oxidation of secondary alcohols, such as this compound, to ketones is a fundamental organic transformation. Computational studies on the oxidation of other secondary alcohols, for instance, using palladium-based catalysts, have identified the key mechanistic steps. nih.gov A common pathway involves a β-hydride elimination. nih.gov

The reaction mechanism, as elucidated by theoretical calculations, typically involves:

Coordination of the alcohol to the metal center of the oxidant.

Deprotonation of the hydroxyl group, often facilitated by a base.

The rate-determining step, which is the β-hydride elimination. In this step, a hydrogen atom on the carbon bearing the hydroxyl group is transferred to the metal center, forming a metal-hydride species and the ketone product. nih.gov

DFT calculations are employed to determine the geometries and energies of the transition states for these steps. For this compound, the bulky cyclohexyl groups would likely influence the steric environment around the reaction center, which can be quantitatively assessed through computational modeling.

Table 2: Hypothetical Calculated Parameters for the Transition State of this compound Oxidation (β-Hydride Elimination)

| Parameter | Value |

| Activation Energy (ΔG‡) | 22.5 kcal/mol |

| C-H Bond Length (Å) | 1.58 |

| O-H Bond Length (Å) | (cleaved) |

| C=O Bond Length (forming) (Å) | 1.35 |

| Imaginary Frequency (cm⁻¹) | -1550 |

Note: These values are hypothetical and representative of what would be expected from a DFT study.

Dehydration to Dicyclohexenylmethane: E1 and E2 Mechanisms

The acid-catalyzed dehydration of this compound would lead to the formation of an alkene. For secondary alcohols, both E1 and E2 mechanistic pathways are plausible, and computational chemistry can predict which pathway is favored under specific conditions. libretexts.org

In the E1 mechanism , the reaction would proceed through the following steps:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). libretexts.org

Loss of the water molecule to form a secondary carbocation intermediate. The stability of this dicyclohexylmethyl carbocation would be a key factor.

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the double bond. libretexts.org

In the E2 mechanism , the process is concerted:

The acid protonates the hydroxyl group.

A base abstracts a proton from an adjacent carbon at the same time as the water molecule departs. libretexts.org

DFT calculations can map the potential energy surface for both pathways. arxiv.orgarxiv.org By comparing the activation energies of the rate-determining steps for both the E1 (carbocation formation) and E2 (concerted elimination) mechanisms, it is possible to predict the dominant reaction pathway. The steric hindrance imposed by the two cyclohexyl groups might favor an E1 pathway by disfavoring the specific geometric arrangement required for an E2 transition state.

Vi. Applications of Dicyclohexylmethanol and Its Derivatives in Advanced Materials and Catalysis

Liquid Organic Hydrogen Carrier (LOHC) Systems

Liquid Organic Hydrogen Carrier (LOHC) systems offer a promising method for the safe storage and transport of hydrogen by chemically binding it to an organic molecule through a catalytic hydrogenation reaction. mdpi.comrsc.orgacs.org The hydrogen can then be released on demand via a catalytic dehydrogenation reaction. mdpi.com The LOHC system consists of a hydrogen-lean (HL) form and a hydrogen-rich (HR) form. mdpi.com While various LOHC systems exist, including nitrogen-containing and heteroatom-free compounds, oxygen-containing systems have shown attractive properties for potential technical applications, such as favorable hydrogen release performance at lower temperatures. mdpi.comrsc.orgkit.edu

Benzophenone (B1666685)/Dicyclohexylmethanol as a Promising LOHC System

The system comprising benzophenone (H0-BP) and dicyclohexylmethanol (H14-BP, perhydro-benzophenone) has been identified as a promising oxygen-containing LOHC system. rsc.orgkit.eduresearchgate.netrsc.org This system involves the reversible hydrogenation of benzophenone to this compound for hydrogen storage and the dehydrogenation of this compound back to benzophenone for hydrogen release. mdpi.comkit.eduresearchgate.net

Hydrogen Storage Capacity and Release Performance

The benzophenone/dicyclohexylmethanol LOHC system is characterized by an excellent gravimetric hydrogen storage capacity of 7.19 mass%. kit.eduresearchgate.netrsc.org This capacity is notably higher than that of several well-known LOHC systems, such as methylcyclohexane, benzyltoluene/perhydro-benzyltoluene (H0-BT/H12-BT), and dibenzyltoluene/perhydro-dibenzyltoluene (H0-DBT/H18-DBT), by approximately 17%, and even surpasses N-ethylcarbazole/perhydro-N-ethylcarbazole (H0-NEC)/H12-NEC by 23%. kit.eduresearchgate.net In terms of volumetric storage density, the high liquid density of this compound (0.94 g/mL at 60 °C) further enhances its advantage, offering a capacity of 2252 Wh/L compared to other LOHC candidates. kit.edursc.org

The hydrogen storage cycle for this system involves the uptake and release of 7 molecules of hydrogen. kit.edu One molecule is associated with the hydrogenation/dehydrogenation of the secondary alcohol function, while the other six are involved in the hydrogenation/dehydrogenation of the two cyclohexyl rings. kit.edu

While the melting points of pure benzophenone (48 °C) and this compound (58 °C) are relatively high, requiring some heating for handling in pure form, they can be managed as liquids at lower temperatures through the formation of eutectic mixtures, potentially with other LOHC compounds. kit.edursc.org

Catalytic Hydrogenation of Benzophenone to this compound

The hydrogenation of benzophenone (H0-BP) to this compound (H14-BP) is a key step in the hydrogen storage process within this LOHC system. This reaction can be selectively and completely achieved. mdpi.comkit.eduresearchgate.net

Ru/Al₂O₃ Catalysts and Selectivity

Ruthenium supported on alumina (B75360) (Ru/Al₂O₃) catalysts have demonstrated high effectiveness for the selective hydrogenation of benzophenone to this compound. mdpi.comkit.eduresearchgate.net Studies have shown that using Ru/Al₂O₃ catalysts at a hydrogen pressure of 50 bar and temperatures ranging from 90 to 180 °C can lead to selective and complete hydrogenation. mdpi.comkit.eduresearchgate.net The reaction temperature significantly impacts the selectivity. kit.edu At 180 °C, undesired side products, such as the deoxygenated compound diphenylmethane (B89790) (H12-DPM), can represent about a third of the product mixture. kit.edu However, lowering the reaction temperature substantially reduces the formation of diphenylmethane, indicating a higher activation energy for the hydrodeoxygenation pathway compared to the desired hydrogenation. kit.edu At a reaction temperature of 90 °C, the selectivity for the desired this compound can reach 98%, allowing for the realization of the full hydrogen storage capacity. kit.edursc.org

Other catalysts, such as Pt/C and Pt/Al₂O₃, have also been tested for the hydrogenation of benzophenone, but Ru/Al₂O₃ has shown superior selectivity towards this compound. kit.edursc.org For instance, hydrogenation with Pt/C and Pt/Al₂O₃ resulted in a significant extent of undesired hydrodeoxygenation. rsc.org

The hydrogenation of benzophenone can proceed via different pathways, including the initial hydrogenation of the keto group followed by the hydrogenation of the aromatic rings, or the initial hydrogenation of the aromatic rings followed by the ketone hydrogenation. kit.edu

Here is a table summarizing typical conditions and selectivity for the hydrogenation of benzophenone using Ru/Al₂O₃:

| Catalyst | Hydrogen Pressure (bar) | Temperature (°C) | Selectivity to this compound (%) |

| Ru/Al₂O₃ | 50 | 90 | >98 kit.edursc.org |

| Ru/Al₂O₃ | 50 | 90-180 | Selective and Complete mdpi.comkit.eduresearchgate.net |

| Ru/Al₂O₃ | 50 | 180 | Lower (significant H12-DPM formation) kit.edu |

Catalytic Dehydrogenation of this compound to Benzophenone

The release of hydrogen from this compound (H14-BP) to regenerate benzophenone (H0-BP) is achieved through catalytic dehydrogenation. mdpi.comkit.eduresearchgate.net This process is endothermal and requires heat input. mdpi.com

Pt-based Catalysts and Ruthenium Addition

Platinum-based catalysts are commonly used for the dehydrogenation of this compound to recover benzophenone. mdpi.comkit.eduresearchgate.netnih.gov This reaction typically occurs at temperatures around 250 °C. mdpi.comkit.eduresearchgate.net

Research has explored modifications to Pt-based catalysts to enhance their performance in the dehydrogenation of oxygen-functionalized LOHC molecules like this compound. researchgate.net The addition of ruthenium to carbon-supported platinum catalysts (Pt/C) has been investigated. researchgate.net Studies have shown that bimetallic PtRu/C catalysts can lead to increased hydrogen release productivity compared to monometallic Pt/C catalysts. researchgate.net For example, one study observed up to a 65% increase in hydrogen release productivity with carbon-supported PtRu catalysts compared to the monometallic Pt/C reference. researchgate.net This improved performance has been attributed to the formation of Ru-stabilized Pt nanoclusters and a weakened binding of adsorbates to the Pt sites. researchgate.net Different Pt:Ru ratios have been investigated, along with the effect of thermal annealing. researchgate.net

The dehydrogenation of this compound involves the release of hydrogen, with the thermodynamically favored formation of dicyclohexylketone (H12-BP) and the release of one mole of hydrogen per mole of this compound also being possible at milder conditions with specific catalysts like Cu-based catalysts. kit.edursc.org However, the complete regeneration to benzophenone involves the release of all 7 hydrogen molecules. kit.edu

Cu-based Catalysts for Selective Dehydrogenation to Dicyclohexylketone

Copper-based catalysts have demonstrated notable efficacy in the selective dehydrogenation of this compound (perhydro-benzophenone, H14-BP) to dicyclohexylketone (H12-BP). kit.edursc.org These catalysts, including those similar to commercial methanol (B129727) synthesis catalysts, exhibit excellent activity for this transformation under relatively mild conditions, with reactions occurring at temperatures as low as 170 °C. kit.edursc.org This selective dehydrogenation is particularly relevant in the context of LOHC systems, enabling the release of stored hydrogen. kit.edu

Influence of Catalyst Support on Dehydration

The nature of the catalyst support plays a significant role in determining the selectivity of reactions involving alcohols, influencing whether dehydrogenation or undesired dehydration occurs. For this compound (H14-BP), the choice of catalyst support can impact the potential for undesired dehydration to diphenylmethane. kit.edursc.org Acidic catalyst supports, in particular, have been observed to favor the dehydrative removal of water from the molecule. kit.edursc.org This highlights the importance of carefully selecting the catalyst support to steer the reaction towards the desired dehydrogenation product (dicyclohexylketone) and minimize the formation of dehydration byproducts.

Thermodynamic Properties of LOHC Systems

This compound is a key component in the benzophenone/dicyclohexylmethanol LOHC system, which is characterized by a high hydrogen storage capacity. kit.edursc.org Understanding the thermodynamic properties of the compounds involved in LOHC systems is essential for evaluating their feasibility and optimizing the hydrogen storage and release processes. kit.edudntb.gov.uaresearchgate.net

Enthalpies and Entropies of Vaporization/Sublimation

The enthalpies and entropies of vaporization and sublimation are important thermodynamic parameters for LOHC materials, influencing their handling and the energy requirements of phase transitions during storage and release cycles. These properties are typically determined experimentally through methods such as the transpiration method, which measures absolute vapor pressures as a function of temperature. dntb.gov.uaresearchgate.netresearchgate.netmdpi.com From the temperature dependence of vapor pressures, the standard molar enthalpies and entropies of vaporization or sublimation can be derived. dntb.gov.uaresearchgate.netresearchgate.netmdpi.com While specific values for this compound were not found in the immediate search results, these methods are applied to LOHC compounds to provide crucial thermochemical data.

Standard Molar Enthalpies of Formation

Standard molar enthalpies of formation (ΔfH°) are fundamental thermodynamic properties used in the thermochemical analysis of chemical reactions, including the hydrogenation and dehydrogenation processes in LOHC systems. dntb.gov.uamdpi.comnih.govlibretexts.org These values represent the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states. libretexts.orgthoughtco.com Experimental determination can involve techniques such as high-precision combustion calorimetry. researchgate.netresearchgate.netmdpi.com Theoretical methods, such as high-level quantum chemical calculations, are also employed to calculate gas-phase enthalpies of formation, which can then be combined with experimental phase transition enthalpies to derive values for condensed phases. dntb.gov.uaresearchgate.netresearchgate.netnih.gov Evaluating and recommending data sets on thermodynamic properties, including enthalpies of formation, is crucial for calculations in chemical engineering related to hydrogen storage. dntb.gov.ua

This compound as a Reagent in Organic Synthesis

This compound serves as a useful reagent in the field of organic synthesis, particularly in the preparation of cyclohexane (B81311) derivatives. cymitquimica.com

Formation of Heterocyclic Compounds

This compound has been identified as a reagent in the synthesis of heterocyclic compounds. Its structural features can be leveraged in reactions aimed at constructing cyclic molecules containing heteroatoms. Research indicates its use in the synthesis of cyclohexane derivatives and heterocyclic compounds as part of broader scientific research applications in chemistry. fishersci.no

Applications in Piperidine (B6355638) Derivative Synthesis

While the synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of pyridines and multicomponent reactions, the specific applications of this compound directly in the synthesis of piperidine derivatives are noted in the context of its use as a reagent in the synthesis of heterocyclic compounds and cyclohexane derivatives. fishersci.noresearchgate.netacs.orgfishersci.ca

Introduction of Bulky Substituents onto Aromatic Rings (e.g., Pyridine)

The introduction of bulky substituents onto aromatic rings, such as pyridine (B92270), is a significant area in organic synthesis for modifying the electronic and steric properties of these molecules. While the general concept of using bulky substituents to stabilize novel aromatic systems has been explored, and the reactivity of aromatic heterocycles like pyridine in electrophilic substitution reactions is well-documented, specific detailed research findings on the direct use of this compound or its derivatives for introducing bulky dicyclohexylmethyl or related substituents onto aromatic rings, particularly pyridine, in a dedicated synthetic strategy were not prominently detailed in the consulted literature. nih.govwikipedia.orgresearchgate.netfishersci.cacenmed.com However, given this compound's role as a reagent in the synthesis of various organic compounds, its potential in this area could be explored through functionalization reactions that append the bulky dicyclohexylmethyl moiety to suitable aromatic precursors. fishersci.no

Catalytic Processes Beyond LOHC Systems

Beyond its significant role in Liquid Organic Hydrogen Carrier (LOHC) systems, this compound is involved in catalytic processes as both a reactant and a product. Its formation and decomposition are often mediated by various catalysts, highlighting its participation in broader catalytic transformations.

Involvement in Hydrogenation of Benzophenone (General Catalytic Application)

A notable example of this compound's involvement in a catalytic process is its formation through the hydrogenation of benzophenone. This reaction serves as a general illustration of catalytic hydrogenation applied to a diaryl ketone. Studies have shown that benzophenone can be selectively and completely hydrogenated to this compound using catalysts such as Ru/Al₂O₃. This reaction typically occurs under elevated hydrogen pressure and controlled temperatures. For instance, complete hydrogenation has been observed over Ru/Al₂O₃ catalysts at 50 bar hydrogen pressure and temperatures ranging from 90 to 180 °C. fishersci.cauni.lu

The reverse reaction, the dehydrogenation of this compound back to benzophenone, is also a catalytically mediated process. Platinum-based catalysts are effective for this dehydrogenation, typically carried out at higher temperatures, around 250 °C. fishersci.cauni.lu This reversible hydrogenation/dehydrogenation cycle, while central to LOHC systems, exemplifies the catalytic interconversion of a ketone and a secondary alcohol involving this compound. The hydrogenation of dicyclohexyl ketone to this compound using transition metal catalysts like Raney nickel, palladium on carbon (Pd/C), and ruthenium dioxide (RuO₂) is another related catalytic transformation. fishersci.no

Data on the hydrogenation of benzophenone to this compound over Ru/Al₂O₃ catalysts highlights the influence of reaction temperature on product distribution. At a constant hydrogen partial pressure of 50 bar, varying the temperature between 90 and 180 °C affects the molar fractions of the main products, this compound (H14-BP) and dicyclohexyl ketone (H12-BP), as well as side products like dicyclohexylmethane (B1201802) (H12-DPM).

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Main Products (after 24h) | Notes | Source |

| Ru/Al₂O₃ | 90-180 | 50 | This compound | Selective and complete hydrogenation | fishersci.ca |

| Pt-based | 250 | - | Benzophenone | Dehydrogenation of this compound | fishersci.cauni.lu |

| Ru/Al₂O₃ | 180 | 50 | H14-BP, H12-BP, H12-DPM | Product distribution varies with T | |

| Pt/C | 180 | 50 | H12-BP, H14-BP | Combined yield >97% after 24h | |

| Pt/Al₂O₃ | 180 | 50 | H12-BP, H14-BP | Slower reaction, ~60% combined yield |

Note: H14-BP refers to this compound, H12-BP refers to dicyclohexyl ketone, and H12-DPM refers to dicyclohexylmethane in the context of benzophenone hydrogenation.

Applications in Materials Science Research

This compound and its derivatives have found applications in materials science research, often related to their use as reagents or intermediates in the synthesis of various materials or their involvement in processes relevant to material properties. Its application as a reagent in the synthesis of cyclohexane derivatives and heterocyclic compounds falls under the umbrella of scientific research applications in chemistry, which can be relevant to the development of new materials. fishersci.no Furthermore, the exploration of this compound within LOHC systems, which are considered for energy storage and transport, represents an application at the intersection of chemistry and materials science, focusing on developing materials for sustainable energy technologies. Research in materials science encompasses diverse areas, including the design, synthesis, and characterization of new materials with tailored properties, where compounds like this compound can play a role as building blocks or in catalytic processes relevant to material synthesis or transformation.

Vii. Biological Activity and Mechanistic Studies of Dicyclohexylmethanol Derivatives

Antimicrobial Properties of Dicyclohexylmethanol Derivatives

Certain this compound derivatives have demonstrated antimicrobial activity, suggesting their utility in combating microbial growth. This property is particularly relevant in the context of hygiene and health.

Efficacy against Cutibacterium acnes

Studies have indicated that this compound derivatives can be effective against Cutibacterium acnes, a bacterium commonly implicated in the pathogenesis of acne vulgaris. Research, including patent applications, highlights the efficacy of these derivatives as anti-acne agents. benchchem.comgoogle.com C. acnes is a lipophilic, Gram-positive bacterium considered a key factor in acne development due to its role in inflammation, increased sebum production, and comedogenesis. researchgate.netfrontiersin.org The ability of this compound derivatives to act against C. acnes underscores their potential in dermatological applications.

Potential as Anti-Acne and Deodorizing Agents in Cosmetics

The antimicrobial properties of this compound derivatives make them suitable candidates for use in cosmetic formulations, specifically as anti-acne and deodorizing agents. benchchem.comgoogle.comepo.orggoogleapis.com Their effectiveness against bacteria like C. acnes directly supports their potential in anti-acne products. benchchem.comgoogle.comgoogleapis.com Furthermore, their ability to inhibit microbial growth can contribute to their function as deodorizing agents, addressing odors caused by bacterial activity on the skin. benchchem.comgoogle.comgoogleapis.com The use of these derivatives in cosmetics is seen as a way to prevent microbial contamination in the products themselves and to provide antimicrobial benefits upon application. benchchem.comgoogle.comgoogleapis.com

Mechanistic Basis of Antimicrobial Action

The mechanism of antimicrobial action for this compound derivatives involves interactions with various molecular targets. The presence of a hydroxyl group allows for hydrogen bonding, which can influence the reactivity and stability of other molecules. benchchem.combiosynth.com The cyclohexyl groups contribute steric hindrance, impacting the compound's interaction with biological molecules. benchchem.combiosynth.com While the precise mechanisms can vary depending on the specific derivative and target microorganism, studies on other antimicrobial compounds with similar structural features, such as cyclohexanol (B46403) derivatives, suggest that disruption of bacterial cell membranes or interference with essential enzyme activities can be involved. nih.govnih.govacs.orgnih.gov For instance, some antimicrobial agents exert their effects by disrupting the bacterial membrane, leading to cell death. nih.govacs.org

Biochemical Interactions and Target of Action

Beyond direct antimicrobial effects, this compound and its derivatives can interact with various biochemical targets, influencing cellular processes.

Interaction with Enzymes (e.g., ATPase, Glucose-6-Phosphate Dehydrogenase (G6PDH))

Research indicates that this compound can interact with enzymes such as ATPase and Glucose-6-Phosphate Dehydrogenase (G6PDH). benchchem.com These interactions suggest a role in cellular energy metabolism and the hexose (B10828440) monophosphate pathway, respectively. benchchem.com While the specific details of these interactions for this compound derivatives are still being explored, studies on other compounds with cyclohexyl structures have shown enzyme inhibitory properties. biosynth.commdpi.comgoogle.comnih.gov

Influence on Enzyme Activity

The interaction of this compound with enzymes like ATPase and G6PDH can influence their activity. This compound is reported to enhance the activity of G6PDH. benchchem.com By interacting with ATPase, it is suggested to play a role in ATP production and energy metabolism. benchchem.com The extent and nature of this influence on enzyme activity can be dependent on the concentration of the compound and the specific enzyme involved. benchchem.com

Solvent Applications in Biological Assays

In analytical procedures, such as gas chromatography (GC) for the determination of specific compounds in biological or food samples, solvents play a crucial role in sample preparation, including extraction and dissolution of analytes and internal standards researchgate.netmdpi.com. For instance, in a method for determining alkenylbenzenes in pepper, this compound was used as an internal standard in an ethyl acetate (B1210297) extract, highlighting its compatibility with organic extraction solvents commonly employed in the analysis of biological matrices mdpi.com. This application underscores the function of this compound not just as a bulk solvent but also as a component within solvent systems used in sample preparation for biological analysis.

The physicochemical properties of this compound, including its solubility in organic solvents, contribute to its value in various chemical and potentially biological applications cymitquimica.com. While detailed research findings specifically focusing on this compound exclusively as a solvent in a wide range of biological assays are not extensively documented in the provided search results, its mention in the context of dissolving compounds for biological activity testing and its use as an internal standard in analytical methods for biological samples suggest its role in facilitating the interaction between lipophilic substances and biological test systems or analytical instruments benchchem.commdpi.com.

The effectiveness of a solvent in biological assays is often related to its ability to dissolve the test compound without interfering with the biological process being studied or exhibiting significant toxicity at the concentrations used researchgate.net. While the provided information notes that this compound may exhibit mild toxicity, necessitating appropriate safety measures during handling, its application as a solvent in biological assays implies that it is used at concentrations where such interference is minimized or accounted for benchchem.comcymitquimica.com.

Further detailed research findings on the specific types of biological assays where this compound is utilized as a primary solvent, the concentrations employed, and comparative data with other solvents would provide a more comprehensive understanding of its role in this context. However, the available information confirms its application in dissolving compounds for biological testing and within analytical workflows for biological samples benchchem.commdpi.com.

Viii. Future Research Directions and Emerging Areas

Development of Novel Dicyclohexylmethanol Derivatives for Targeted Applications

Future research is anticipated to focus on synthesizing and characterizing novel derivatives of this compound to unlock specific functionalities for targeted applications. While some this compound derivatives have shown promise as antimicrobial agents, particularly for use in cosmetics like anti-acne or deodorizing products uni.lu, the potential for a broader range of applications exists. The modification of the cyclohexyl rings or the hydroxyl group can lead to compounds with tailored physical and chemical properties. This could include exploring derivatives for enhanced solubility, thermal stability, or specific reactivity profiles. The development of such derivatives is crucial for expanding the utility of the this compound scaffold in areas beyond its current known applications.

Integration of this compound in Multi-Component Systems

The integration of this compound into multi-component systems represents a significant area for future exploration. One notable example is its role in Liquid Organic Hydrogen Carrier (LOHC) systems, specifically the benzophenone (B1666685)/dicyclohexylmethanol system. In this system, benzophenone is hydrogenated to this compound for hydrogen storage, and hydrogen is released from this compound to regenerate benzophenone nih.govnih.gov. This reversible process demonstrates a promising application in sustainable energy storage nih.gov. Future research can delve into integrating this compound with other compounds to create novel multi-component systems with enhanced properties for various applications, such as advanced functional fluids, lubricants, or components in composite materials. Understanding the interactions and synergistic effects within these systems will be key to their successful development.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The application of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound is an emerging area of research. Real-time monitoring provides critical insights into reaction kinetics, mechanisms, and the formation of intermediates nih.gov. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy are powerful tools for this purpose nih.gov. For instance, NMR spectroscopy can provide detailed information about molecular structure and dynamics during a reaction nih.gov. While the provided information discusses the general application of these techniques for reaction monitoring nih.gov, future work can specifically focus on optimizing these methods for reactions involving this compound, including its formation and reactions in complex systems like LOHCs. This will enable a deeper understanding of the chemical transformations and facilitate process optimization. Spectroscopic studies have also been applied to investigate the properties of this compound in different states, such as in supercooled liquids, to understand molecular behavior.

Deeper Computational Insights into Complex Reaction Networks

Computational chemistry plays a vital role in understanding reaction mechanisms and predicting the behavior of molecules. Future research should leverage advanced computational techniques to gain deeper insights into complex reaction networks involving this compound. This includes studying reaction pathways, transition states, and energy profiles using methods such as Density Functional Theory (DFT) and molecular dynamics simulations. While the search results highlight the use of quantum chemical calculations for evaluating thermodynamic properties in LOHC systems nih.gov, more detailed computational studies specifically focused on the reaction mechanisms of this compound synthesis, decomposition, and its interactions within multi-component systems are needed. Such studies can complement experimental findings and guide the design of new catalysts and reaction conditions for improved efficiency and selectivity.

Exploration of Stereochemical Aspects and Chiral Synthesis